N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide
CAS No.: 2210048-84-1
Cat. No.: VC7493123
Molecular Formula: C13H17NO2S
Molecular Weight: 251.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210048-84-1 |
|---|---|
| Molecular Formula | C13H17NO2S |
| Molecular Weight | 251.34 |
| IUPAC Name | N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C13H17NO2S/c15-12(10-2-1-9-17-10)14-11-3-4-13(11)5-7-16-8-6-13/h1-2,9,11H,3-8H2,(H,14,15) |
| Standard InChI Key | WAPQJVGFSXYGSH-UHFFFAOYSA-N |
| SMILES | C1CC2(C1NC(=O)C3=CC=CS3)CCOCC2 |
Introduction
Synthesis and Characterization
The synthesis of thiophene derivatives often involves cyclization reactions or the use of thiophene-2-carboxylic acid as a starting material. Characterization typically involves spectroscopic methods like NMR and mass spectrometry.
| Method | Description |
|---|---|
| NMR Spectroscopy | Used to determine the structure and confirm the presence of specific functional groups. |
| Mass Spectrometry | Provides molecular weight and fragmentation patterns. |
| IR Spectroscopy | Helps identify functional groups present in the molecule. |
Biological Activity
While specific data on N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is not available, related thiophene derivatives have shown promising biological activities, including antioxidant and antibacterial properties. The presence of electron-donating groups can enhance these activities by increasing electron resonance in the thiophene ring.
| Activity | Related Compounds |
|---|---|
| Antioxidant Activity | Thiophene-2-carboxamide derivatives with amino groups have shown significant antioxidant activity. |
| Antibacterial Activity | Thiophene derivatives with specific substituents can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume